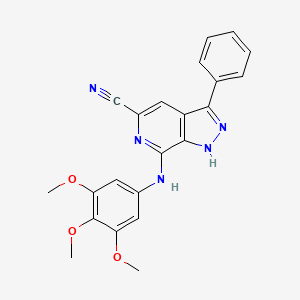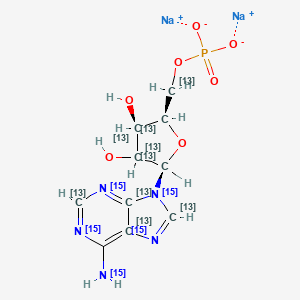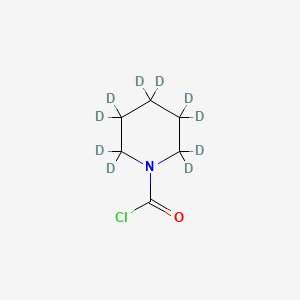
1-(Chlorocarbonyl)piperidine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorocarbonyl)piperidine-d10 is a deuterium-labeled derivative of 1-(Chlorocarbonyl)piperidine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify molecular interactions and transformations. This compound is particularly valuable in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chlorocarbonyl)piperidine-d10 can be synthesized through a multi-step process involving the deuteration of 1-(Chlorocarbonyl)piperidine. The general synthetic route involves the following steps:
Deuteration of Piperidine: Piperidine is first deuterated using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Chlorocarbonylation: The deuterated piperidine is then reacted with phosgene (carbonyl chloride) under controlled conditions to introduce the chlorocarbonyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of piperidine are deuterated using deuterium gas in specialized reactors.
Chlorocarbonylation: The deuterated piperidine is then subjected to chlorocarbonylation using phosgene in industrial reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorocarbonyl)piperidine-d10 undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The chlorocarbonyl group can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted piperidine derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Oxidation Products: Oxidized piperidine derivatives with additional functional groups.
Scientific Research Applications
1-(Chlorocarbonyl)piperidine-d10 has numerous applications in scientific research:
Drug Development: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Chemical Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.
Isotope Labeling: Utilized in mass spectrometry for quantifying molecular interactions and transformations.
Medicinal Chemistry: Aids in the design and synthesis of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(Chlorocarbonyl)piperidine-d10 is primarily related to its role as a tracer molecule. When incorporated into drug molecules, it allows researchers to track the drug’s distribution, metabolism, and excretion in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
Comparison with Similar Compounds
1-(Chlorocarbonyl)piperidine: The non-deuterated version of the compound.
Piperidine: The parent compound without the chlorocarbonyl group.
Deuterated Piperidine: Piperidine with deuterium atoms but without the chlorocarbonyl group.
Uniqueness: 1-(Chlorocarbonyl)piperidine-d10 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and quantifying molecular interactions. The presence of the chlorocarbonyl group also allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
157.66 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)Cl)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


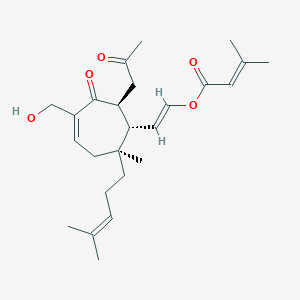
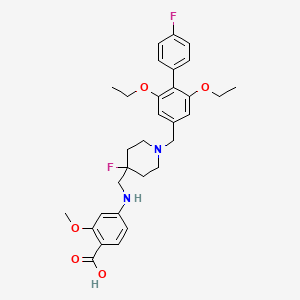

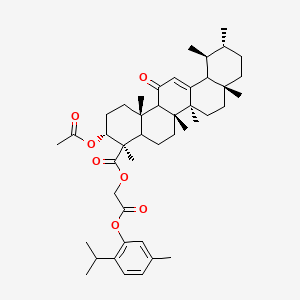
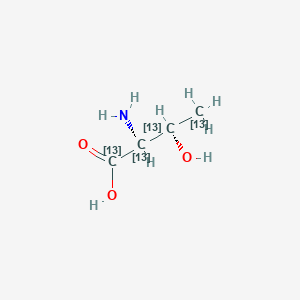
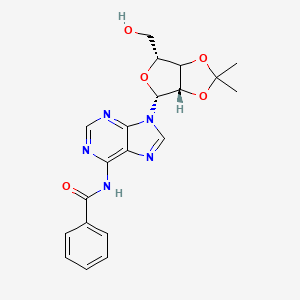

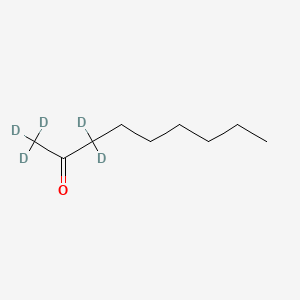
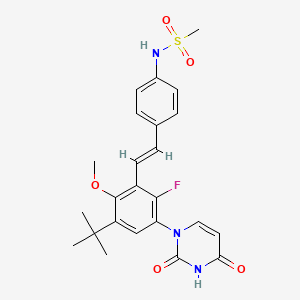
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
